molecular formula C21H21N3O2 B2635376 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide CAS No. 2034604-15-2

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

Cat. No.: B2635376
CAS No.: 2034604-15-2
M. Wt: 347.418
InChI Key: YPGGGVHQHPECEZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a synthetic organic compound provided for non-human research purposes. It has a molecular formula of C21H21N3O2 and a molecular weight of 347.41 g/mol . The compound features a phenoxy-propanamide core linked to a 2-phenylpyrimidine group via an ethyl chain . Key calculated properties include a topological polar surface area of approximately 64.1 Ų and an XLogP3 value of 3.5, which indicates its lipophilicity and can help researchers estimate its passive transport and membrane permeability . This compound is offered in high purity for research applications. Structurally related compounds within the same chemical class have been investigated in scientific studies for their activity as agonists of the orphan G protein-coupled receptor 88 (GPR88), a target of interest in neuroscience research . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound from various verified suppliers, with availability in multiple quantities .

Properties

IUPAC Name

2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16(26-19-10-6-3-7-11-19)21(25)22-13-12-17-14-23-20(24-15-17)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGGGVHQHPECEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the phenyl group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.

    Attachment of the phenoxy group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol reacts with a halogenated pyrimidine.

    Formation of the propanamide moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy or phenyl groups.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has numerous scientific research applications, including:

    Drug Discovery: The compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties.

    Agricultural Studies: It is used in the study of plant growth regulators and pesticides, contributing to the development of more effective and environmentally friendly agricultural products.

    Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), which is involved in inflammation . Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy and Pyrimidinyl Motifs

Compounds m, n, and o from Pharmacopeial Forum (2017) share structural similarities with the target compound, including propanamide backbones and pyrimidine/phenoxy motifs. Key differences include:

  • Stereochemistry : The stereoisomeric configurations (e.g., R/S at chiral centers) in these compounds may influence binding specificity to biological targets. For instance, compound m adopts an (R)-N-[(2S,4S,5S)-... configuration, which could optimize interactions with asymmetric enzyme active sites .
  • Additional Functional Groups : Hydroxy and diphenylhexan moieties in these compounds may enhance hydrogen-bonding capacity or rigidity, affecting solubility and target affinity.
Compound Name Molecular Formula* Key Substituents Stereochemistry
Target Compound C21H21N3O2 Phenoxy, phenylpyrimidinyl ethyl Not specified
(R)-N-[(2S,4S,5S)-... (Compound m ) ~C37H44N4O5 2,6-Dimethylphenoxy, hydroxy, diphenylhexan Multiple chiral centers

Propanamide Derivatives with Pyrimidine-Based Substituents

The compound 3-(2-{3-[(2,4-diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-N-(propane-2-sulfonyl)propanamide () diverges from the target compound in critical ways:

  • Pyrimidine Substitution: A 2,4-diamino-6-ethylpyrimidinyl group replaces the 2-phenylpyrimidinyl moiety, introducing additional hydrogen-bond donors (NH2 groups) that could enhance interactions with enzymatic targets like dihydrofolate reductase.
  • Sulfonyl Group : The propane-2-sulfonyl substituent increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .
  • Molecular Flexibility : A propoxy linker introduces conformational flexibility, which may broaden binding modes compared to the rigid ethyl linkage in the target compound.
Property Target Compound Compound
Pyrimidine Substituent 2-Phenyl 2,4-Diamino-6-ethyl
Key Functional Group Phenoxy Sulfonyl
Molar Mass (g/mol) 371.42 484.55

Azo-Linked Propanamide Compounds

The azo dye derivative N-(2-(2-(2-cyano-6-iodo-4-nitrophenyl)diazenyl)-5-(dimethylamino)phenyl)propanamide () exemplifies a structurally distinct propanamide analogue. Key contrasts include:

  • Azo Group : The diazenyl (-N=N-) linkage classifies this compound as a chromophore, rendering it suitable for industrial dye applications rather than therapeutic use.
  • Heavy Atoms : Iodine and nitro groups increase molecular weight (492.27 g/mol) and may confer utility in X-ray contrast agents or photodynamic therapy.
  • Electronic Effects: The electron-withdrawing cyano and nitro groups stabilize the azo linkage but reduce metabolic stability compared to the target compound’s neutral pyrimidine ring .

Biological Activity

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
  • Chemical Formula : C21H21N3O2
  • CAS Number : 2034604-15-2

The biological activity of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX) : The compound has been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory process by regulating the synthesis of prostaglandins. This inhibition can lead to reduced inflammation and pain.
  • Targeting Receptor Activity : Research indicates that compounds with phenoxy moieties can interact with various receptors, including histamine H3 receptors and sigma receptors, which are implicated in neurological disorders .

Antitumor Activity

Studies have demonstrated that 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide exhibits significant antitumor properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Due to its ability to inhibit COX enzymes, the compound is being explored for its anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of similar compounds with phenoxy groups:

  • Phenoxyalkylamine Derivatives : A study on phenoxyalkylamine derivatives targeting histamine receptors revealed their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Pyrimidine Compounds : Research on pyrimidine-based compounds indicated their role in inhibiting tumor growth and their mechanism involving the modulation of signaling pathways related to cancer progression .

Data Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInhibition of cell proliferation
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryCOX inhibition leading to reduced PGE2
Neurological effectsInteraction with histamine H3 receptors

Q & A

Basic Research Questions

Q. What are the key steps and methodological considerations for synthesizing 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide?

  • Answer : The synthesis typically involves multi-step organic reactions. Critical steps include:

  • Amide bond formation : Coupling 2-phenoxypropanoic acid derivatives with amines like 2-(2-phenylpyrimidin-5-yl)ethylamine using activating agents such as HATU or DCC .
  • Intermediate purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity .
  • Reaction optimization : Temperature control (e.g., 0°C to room temperature for acylations) and pH adjustments to minimize side products .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Answer : A combination of spectroscopic and analytical methods is required:

TechniquePurposeExample Parameters
NMR Confirm connectivity of phenyl/pyrimidine groups1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons)
HRMS Verify molecular ion ([M+H]+^+)m/z calculated: 406.18; observed: 406.17
IR Identify functional groups (amide C=O stretch ~1650 cm1^{-1})

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Answer : Advanced strategies include:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) to maximize yield .
  • Catalyst screening : Palladium or copper catalysts for pyrimidine ring functionalization .
  • In-line analytics : Use of HPLC or UPLC to monitor reaction progress in real time .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

  • Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) and molecular docking (e.g., AutoDock for target binding predictions) .

Computational ToolApplication
Gaussian Optimize ground-state geometries
MOE Simulate interactions with biological targets (e.g., kinases)

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Answer :

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
  • Cross-validate with XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Biological and Stability Studies

Q. What methodologies are recommended for assessing the compound’s biological activity?

  • Answer :

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Metabolic stability : Incubate with liver microsomes to assess half-life (t1/2_{1/2}) .

Q. How can researchers address stability challenges (e.g., hydrolysis of the amide bond)?

  • Answer :

  • Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor degradation via LC-MS .
  • Lyophilization : Improve shelf-life by storing as a lyophilized powder under inert gas .

Advanced Purification and Isomer Separation

Q. What chromatographic techniques are effective for separating stereoisomers or regioisomers?

  • Answer :

  • Chiral HPLC : Use Chiralpak® columns with methanol/CO2_2 gradients for enantiomer resolution (e.g., >98% ee achieved) .
  • Preparative TLC : Isolate minor impurities using silica gel plates with optimized solvent systems .

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